molecular formula C17H19N3O B5722608 2-(3-methylphenyl)-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile

2-(3-methylphenyl)-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5722608
M. Wt: 281.35 g/mol
InChI Key: GLUIEHMIZOYDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MP-10 involves the modulation of dopamine and serotonin neurotransmission. This compound has been found to act as a dopamine and serotonin reuptake inhibitor, which increases the concentration of these neurotransmitters in the synapse. MP-10 has also been found to act as a partial agonist at the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
MP-10 has a wide range of biochemical and physiological effects. This compound has been found to increase locomotor activity and produce rewarding effects in animal models. It has also been found to decrease anxiety-like behavior and produce antidepressant-like effects. MP-10 has also been shown to have potential applications in the treatment of addiction, as it has been found to decrease cocaine self-administration in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using MP-10 in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on the central nervous system are well understood. However, one limitation of using MP-10 in lab experiments is its potential for abuse. This compound has been found to produce rewarding effects in animal models, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on MP-10. One potential area of research is the development of more selective dopamine and serotonin reuptake inhibitors. Another potential area of research is the development of compounds that target specific subtypes of the serotonin receptor. Additionally, further research is needed to fully understand the potential applications of MP-10 in the treatment of addiction, depression, and anxiety disorders.

Synthesis Methods

The synthesis of MP-10 involves several steps, including the reaction of 3-methylbenzylamine with 4-methylpiperidine-4-carbonitrile followed by the addition of a mixture of acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide and acetic acid to yield the final product, MP-10.

Scientific Research Applications

MP-10 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. MP-10 has also been shown to have potential applications in the treatment of addiction, depression, and anxiety disorders.

properties

IUPAC Name

2-(3-methylphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-6-8-20(9-7-12)17-15(11-18)19-16(21-17)14-5-3-4-13(2)10-14/h3-5,10,12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUIEHMIZOYDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-Methylphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.